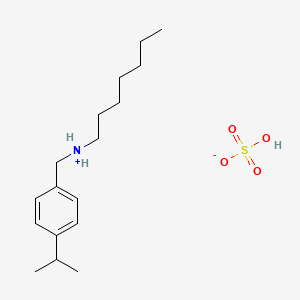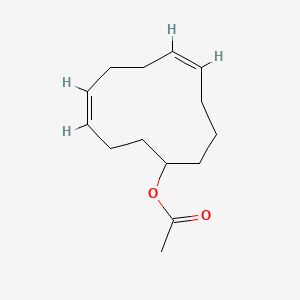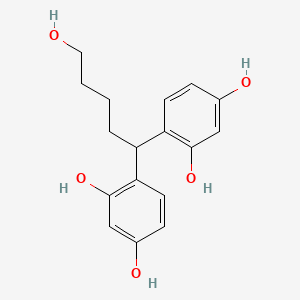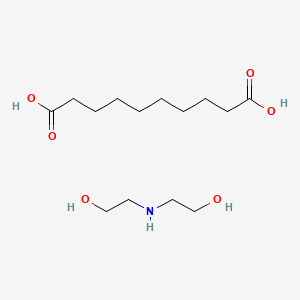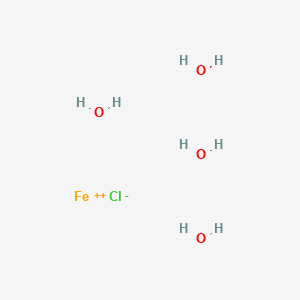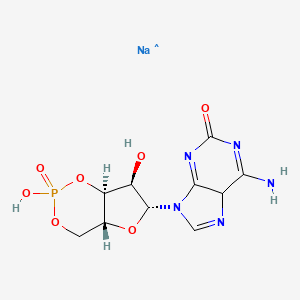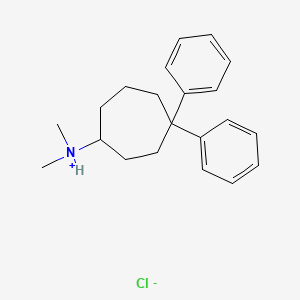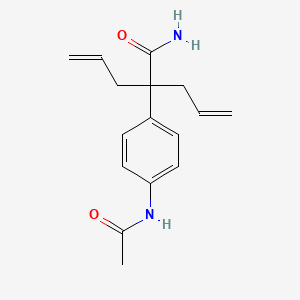
Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group. This compound is known for its unique chemical structure, which includes an allyl group and a carbamoyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- typically involves the acetylation of aniline with acetic anhydride in the presence of an acid or base catalyst. The reaction conditions often require heating to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or carbamoyl groups are replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- can be compared with other acetanilide derivatives, such as:
Phenacetin: Known for its analgesic and antipyretic properties.
p-Acetanisidide: Used in the synthesis of dyes and pharmaceuticals.
4’-Butoxyacetanilide: Studied for its potential biological activities.
4’-(3-Chloropropoxy)acetanilide: Investigated for its interactions with graphene and fullerene.
Propriétés
Numéro CAS |
7482-94-2 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
2-(4-acetamidophenyl)-2-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-16(11-5-2,15(17)20)13-6-8-14(9-7-13)18-12(3)19/h4-9H,1-2,10-11H2,3H3,(H2,17,20)(H,18,19) |
Clé InChI |
XVAKJVBWXSZTGC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(CC=C)(CC=C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)

